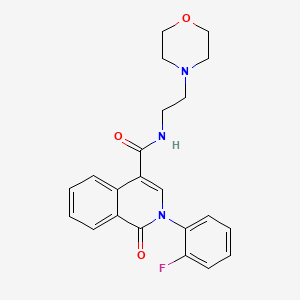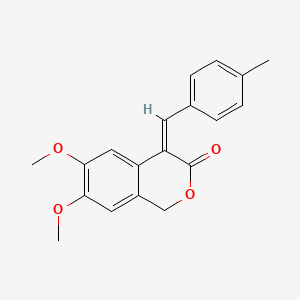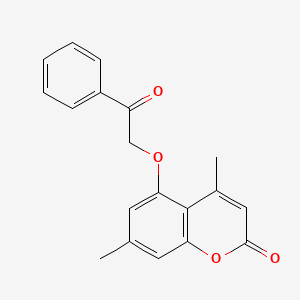![molecular formula C26H16O3 B11154303 7-methyl-10-(naphthalen-2-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11154303.png)
7-methyl-10-(naphthalen-2-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-10-(naphthalen-2-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its fused ring structure, which includes a benzofuran moiety and a naphthalene group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-10-(naphthalen-2-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a naphthalene derivative, followed by its reaction with a benzofuran precursor. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-methyl-10-(naphthalen-2-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce alcohols or hydrocarbons
Scientific Research Applications
7-methyl-10-(naphthalen-2-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s biological activity is of interest for studying its effects on cellular processes and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 7-methyl-10-(naphthalen-2-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one
- 9-Phenyl-7H-furo[2,3-f]chromen-7-one
- 8-Isopentenyloxypsoralene
Uniqueness
Compared to similar compounds, 7-methyl-10-(naphthalen-2-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one stands out due to its unique fused ring structure and the presence of both naphthalene and benzofuran moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H16O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
7-methyl-10-naphthalen-2-yl-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C26H16O3/c1-15-24-22(13-21-19-8-4-5-9-20(19)26(27)29-25(15)21)23(14-28-24)18-11-10-16-6-2-3-7-17(16)12-18/h2-14H,1H3 |
InChI Key |
HENQBVRFUNYWRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11154251.png)
![7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11154252.png)
![N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine](/img/structure/B11154253.png)
![6-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid](/img/structure/B11154258.png)
![3-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one](/img/structure/B11154259.png)
![(4-benzylpiperazin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11154260.png)
![(5-phenyl-1H-pyrazol-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11154268.png)

![3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11154274.png)
![ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate](/img/structure/B11154282.png)
![3-{[2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}propanoic acid](/img/structure/B11154290.png)
![3-benzyl-7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11154297.png)
